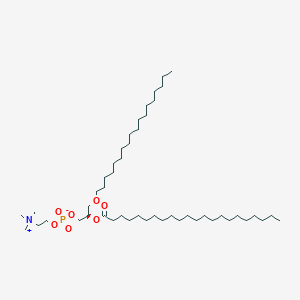

(R)-lactoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

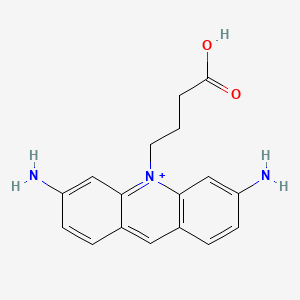

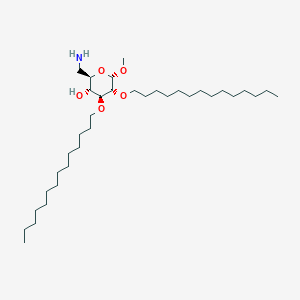

(R)-lactoyl-CoA is a lactoyl-CoA in which the lactoyl residue has (R)-configuration. It derives from a (R)-lactic acid.

Applications De Recherche Scientifique

1. Role in Protein Post-Translational Modification and Quantification in Mammalian Systems

(R)-lactoyl-CoA, also known as lactyl-CoA, has been identified as a key player in the post-translational modification of proteins through lysine lactoylation. This process is vital for regulating protein function and signaling pathways. Varner et al. (2020) developed a method using liquid chromatography-high-resolution mass spectrometry to quantify lactoyl-CoA in mammalian cells and tissues, marking the first quantitative measurements of this metabolite in metazoans. Their research provides a methodological foundation for further exploring the role of lactoyl-CoA in biology and disease, identifying its presence in diverse cell and tissue contexts, and comparing its concentrations to other acyl-CoAs in the system (Varner et al., 2020).

2. Biodegradable Polymer Synthesis

Lactoyl-CoA is crucial for the biosynthesis of lactate-based copolymers, which are biodegradable and biocompatible, making them highly valuable in various applications. Zhang et al. (2019) conducted a study focusing on the mining and characterization of acetyl-CoA: lactate CoA-transferases (ALCTs) to generate lactoyl-CoA efficiently. They identified novel and efficient enzymes for lactoyl-CoA generation, offering valuable tools for engineering pathways that rely on these enzymes, thereby contributing significantly to the production of biodegradable materials (Zhang et al., 2019).

3. Gut Microbiota and Propionate Production

The role of (R)-lactoyl-CoA extends to the human gut microbiota, where it is involved in the production of propionate, a short-chain fatty acid beneficial for human health. Reichardt et al. (2014) explored the distribution and functioning of different pathways for propionate production within the human gut microbiota. They noted the importance of lactoyl-CoA in the acrylate pathway for lactate utilization and its impact on gut health, highlighting the significance of understanding these biochemical pathways in the context of maintaining gut health and preventing disease (Reichardt et al., 2014).

Propriétés

Nom du produit |

(R)-lactoyl-CoA |

|---|---|

Formule moléculaire |

C24H40N7O18P3S |

Poids moléculaire |

839.6 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxypropanethioate |

InChI |

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12-,13-,16-,17-,18+,22-/m1/s1 |

Clé InChI |

VIWKEBOLLIEAIL-AGCMQPJKSA-N |

SMILES isomérique |

C[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)

![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)

![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)